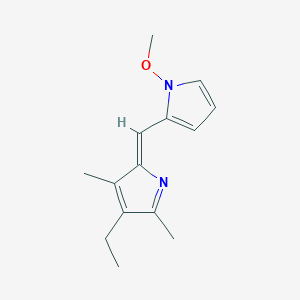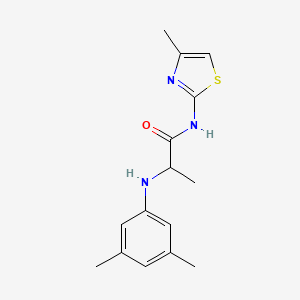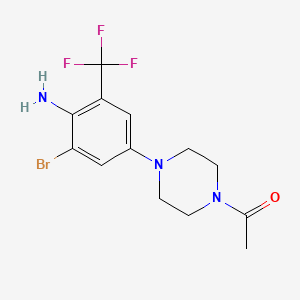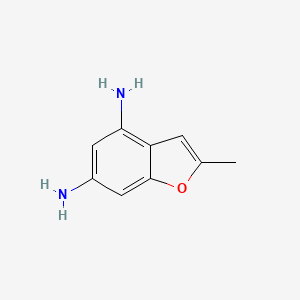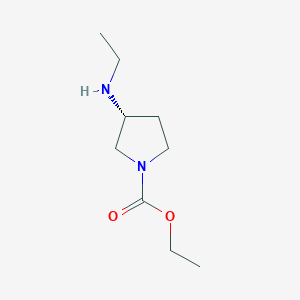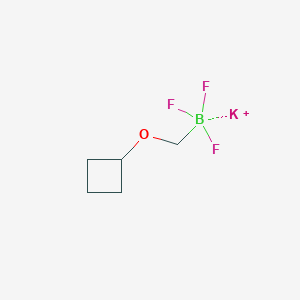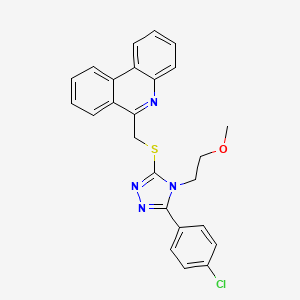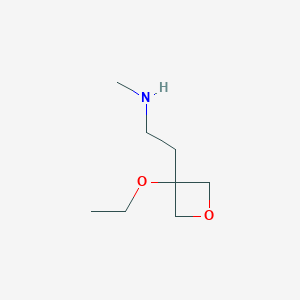
2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine is a compound that belongs to the class of oxetane derivatives. Oxetanes are four-membered cyclic ethers that have gained significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The presence of the oxetane ring imparts distinct characteristics to the compound, making it a valuable building block in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethoxy and N-methyl-ethanamine groups. One common method involves the reaction of 3-oxetanone with ethyl alcohol in the presence of an acid catalyst to form 3-ethoxyoxetane. This intermediate is then reacted with N-methyl-ethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: The ethoxy and N-methyl-ethanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a bioisostere, mimicking the behavior of other functional groups and enhancing the compound’s binding affinity and selectivity. The ethoxy and N-methyl-ethanamine groups contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-N-(3-phenylamino)oxetan-3-yl-2-propanesulfinamide
- 3-(Acetoxymethyl)oxetane
- Oxetanocin
Uniqueness
2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine is unique due to the presence of both the ethoxy and N-methyl-ethanamine groups, which impart distinct physicochemical and biological properties
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-(3-ethoxyoxetan-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H17NO2/c1-3-11-8(4-5-9-2)6-10-7-8/h9H,3-7H2,1-2H3 |
Clave InChI |
KOKKCAVCNZLRNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(COC1)CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12857867.png)
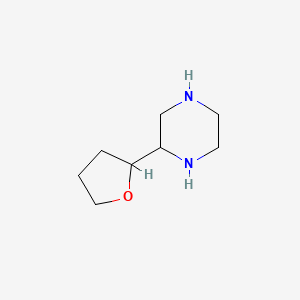
![tert-butyl (15-oxo-19-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-14-azanonadecyl)carbamate](/img/structure/B12857875.png)

